1,2-Bis(o-aminophénoxy)éthane

Vue d'ensemble

Description

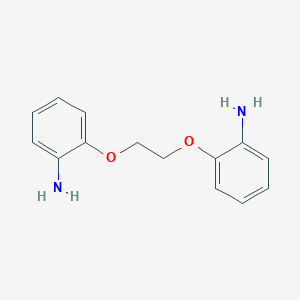

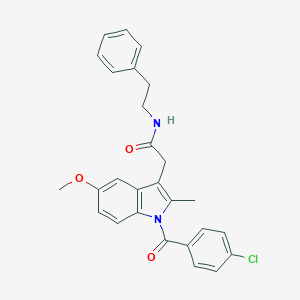

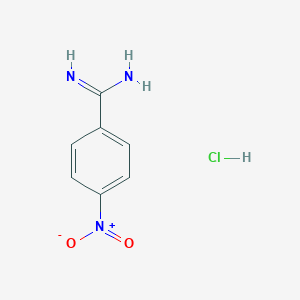

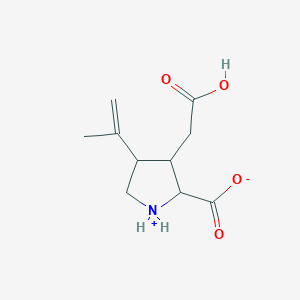

1,2-Bis(o-aminophenoxy)ethane, also known as 1,2-Bis(o-aminophenoxy)ethane, is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Bis(o-aminophenoxy)ethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Bis(o-aminophenoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(o-aminophenoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactif de chélation/complexation

Ce composé est utilisé comme réactif de chélation/complexation . Il a la capacité de former plusieurs liaisons avec un seul ion métallique, ce qui en fait un agent chélateur très efficace. Cette propriété est souvent utilisée dans diverses applications scientifiques et industrielles.

Chélateur d'ions calcium

1,2-Bis(o-aminophénoxy)éthane est utilisé comme chélateur intracellulaire d'ions calcium (Ca²⁺) . En se liant aux ions calcium, il contribue à l'étude des événements morphologiques et de signalisation de la carence en calcium .

Inhibiteur de la protéine kinase C

Le composé a été trouvé pour induire l'inactivation de la protéine kinase C . La protéine kinase C est une enzyme impliquée dans le contrôle de la fonction d'autres protéines par la phosphorylation des groupes hydroxyles des résidus d'acides aminés sérine et thréonine.

Inhibiteur de l'apoptose induite par la thapsigargine

Il a été rapporté qu'il inhibe l'apoptose induite par la thapsigargine dans les thymocytes de rats . La thapsigargine est un promoteur tumoral qui induit l'apoptose, et la capacité à inhiber ce processus peut avoir des implications importantes dans la recherche sur le cancer.

Prévention des fibrillations ventriculaires induites par la cocaïne

Le composé a été trouvé pour prévenir les fibrillations ventriculaires induites par la cocaïne . La fibrillation ventriculaire est une grave perturbation du rythme cardiaque qui peut entraîner un arrêt cardiaque et une mort subite.

Investigation de la géométrie moléculaire

Le composé a été utilisé dans l'investigation de la géométrie moléculaire telle que définie par l'angle dièdre (O-C-C-O) entre les deux résidus aromatiques . Cet angle a une influence profonde sur la forme globale du motif structurel .

Étude des liaisons hydrogène

This compound a été utilisé pour étudier l'effet des liaisons hydrogène au sein des réseaux cristallins de ces systèmes . Comprendre cela peut fournir des informations sur la préférence conformationnelle de la molécule.

Produit métabolique de BAPTA-AM

Dans la nature, this compound est un principal produit métabolique de BAPTA-AM, un agent neuroprotecteur dans l'ischémie cérébrale, chez les rats <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width

Mécanisme D'action

Target of Action

1,2-Bis(o-aminophenoxy)ethane, also known as 2-[2-(2-aminophenoxy)ethoxy]aniline or 2,2’-(Ethylenedioxy)dianiline, is a well-known intracellular calcium chelator . It primarily targets intracellular calcium ions (Ca2+) , which play a crucial role in various cellular processes such as signal transduction, muscle contraction, and cell death .

Mode of Action

The compound interacts with its targets by binding to the free calcium ions in the cell, thereby reducing the concentration of intracellular calcium . This interaction can lead to changes in the cellular processes that are regulated by calcium.

Biochemical Pathways

The compound affects the calcium signaling pathway, which is involved in various cellular processes. By chelating the calcium ions, it can inhibit the activation of the ER stress cascade response (IRE1-TRAF2-JNK, ATF4-CHOP, and ATF6 axis) and regulate the downstream apoptosis-related pathway . It also reduces the inflammatory response .

Pharmacokinetics

It is known that the compound can be loaded into a wide variety of cells, where it is hydrolyzed by cytosolic esterases and is trapped intracellularly as the active chelator . This suggests that the compound has good cell permeability, which is crucial for its bioavailability.

Result of Action

The action of 1,2-Bis(o-aminophenoxy)ethane leads to a significant reduction in the concentration of intracellular calcium ions. This can have various molecular and cellular effects, depending on the specific cellular context. For example, in the context of ischemia–reperfusion (I/R) induced acute kidney injury (AKI), the compound has been shown to significantly reduce renal function indicators, alleviate tissular pathological changes, ameliorate tissular oxidative damage, and inhibit apoptosis of renal tubular cells .

Action Environment

The action of 1,2-Bis(o-aminophenoxy)ethane can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s action can also be influenced by the specific cellular environment, such as the presence of other ions and molecules, the pH, and the temperature.

Analyse Biochimique

Biochemical Properties

1,2-Bis(o-aminophenoxy)ethane is known to interact with various biomolecules. It is a calcium-specific aminopolycarboxylic acid, which means it has the ability to bind two calcium ions due to the presence of four carboxylic acid functional groups . This property makes it a valuable tool in studying calcium’s role in cellular signaling .

Cellular Effects

In cellular studies, 1,2-Bis(o-aminophenoxy)ethane has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to study the effects of calcium deficiency-induced neuronal death . The compound’s ability to chelate calcium ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,2-Bis(o-aminophenoxy)ethane exerts its effects through its interactions with biomolecules. As a calcium chelator, it can rapidly chelate with overloaded calcium ions, restoring intracellular calcium homeostasis and thus inhibiting the regeneration of reactive oxygen species . This mechanism of action can influence various cellular processes, including enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Bis(o-aminophenoxy)ethane can change over time. For example, in an ischemia–reperfusion (I/R) induced acute kidney injury (AKI) rat model, a single dose of a formulation containing this compound significantly reduced renal function indicators by more than 60% within 12 hours .

Dosage Effects in Animal Models

The effects of 1,2-Bis(o-aminophenoxy)ethane can vary with different dosages in animal models. In the aforementioned AKI rat model, the compound exhibited significant therapeutic effects at a dosage of 100 μg·kg–1 .

Metabolic Pathways

It is known that the compound can rapidly chelate with overloaded calcium ions, which suggests it may be involved in calcium-related metabolic pathways .

Transport and Distribution

The compound’s calcium-chelating properties suggest it may interact with calcium transporters or binding proteins .

Subcellular Localization

Given its role as a calcium chelator, it is likely to be found in areas of the cell where calcium ions are present or required .

Propriétés

IUPAC Name |

2-[2-(2-aminophenoxy)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFQEVOCCOOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365262 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52411-34-4 | |

| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) function as a calcium chelator?

A1: BAPTA, a derivative of 1,2-Bis(o-aminophenoxy)ethane, exhibits high affinity for calcium ions (Ca2+). The molecule binds Ca2+ with a 1:1 stoichiometry, effectively buffering intracellular calcium concentrations. This binding prevents calcium from interacting with other cellular components and influencing signaling pathways. [, , ]

Q2: What is the molecular formula and weight of 1,2-Bis(o-aminophenoxy)ethane?

A2: The molecular formula of 1,2-Bis(o-aminophenoxy)ethane is C14H16N2O2, and its molecular weight is 244.29 g/mol.

Q3: What spectroscopic techniques are commonly employed to characterize 1,2-Bis(o-aminophenoxy)ethane and its derivatives?

A3: Researchers utilize various spectroscopic techniques, including 1H-NMR, IR, UV-Vis, and fluorescence spectroscopy, to determine the structure and properties of 1,2-Bis(o-aminophenoxy)ethane and its derivatives. [, , , ]

Q4: How does the performance of BAPTA as a calcium buffer vary under different pH conditions?

A4: BAPTA demonstrates superior performance as a calcium buffer compared to EGTA across a broader pH range, making it suitable for studying cellular processes under diverse physiological conditions. []

Q5: How do structural modifications of BAPTA affect its calcium affinity?

A5: Introducing electron-releasing substituents on the aromatic rings of BAPTA weakens its affinity for Ca2+, whereas electron-withdrawing groups enhance its affinity. Replacing the ether oxygens with nitrogen atoms can further modulate the Ca2+ and Mg2+ affinities. []

Q6: What is the significance of fluorine substitution in 5FBAPTA?

A6: 5FBAPTA, a difluoro derivative of BAPTA, exhibits large 19F NMR chemical shifts upon chelating divalent cations, making it a valuable tool for measuring intracellular free Ca2+ concentrations using 19F NMR spectroscopy. [, ]

Q7: How does the structure of quin2, a derivative of BAPTA, contribute to its function as a fluorescent calcium indicator?

A7: Quin2, containing a quinoline nucleus, displays a significant shift in its fluorescence spectrum upon binding to Ca2+. This spectral shift is attributed to the hindered conjugation of nitrogen lone-pair electrons with the aromatic rings upon complexation. [, ]

Q8: How is BAPTA typically loaded into cells for intracellular calcium measurements?

A8: BAPTA is commonly loaded into cells as its acetoxymethyl ester (BAPTA-AM) derivative. This nonpolar ester readily permeates the cell membrane and is then hydrolyzed by intracellular esterases, releasing the active BAPTA chelator within the cell. [, , ]

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of BAPTA?

A9: While detailed ADME studies are not explicitly discussed in the provided research papers, it is known that BAPTA-AM is hydrolyzed intracellularly to release BAPTA. The specific metabolic pathways and excretion routes of BAPTA may vary depending on the organism and experimental conditions. [, ]

Q10: What types of cell-based assays and animal models have been used to study the effects of BAPTA and its derivatives?

A10: Researchers have employed BAPTA and its derivatives in various cell-based assays, including studies on lymphocytes [], thymocytes [], melanoma cells [, ], and airway smooth muscle cells []. Animal models, such as mice [, , ] and rats [, ], have also been used to investigate the impact of these compounds on physiological processes.

Q11: What are the potential toxic effects of BAPTA loading on cells?

A11: Loading cells with high concentrations of BAPTA can lead to cytotoxic effects, primarily due to the depletion of cellular ATP levels. [, ] This underscores the importance of optimizing BAPTA concentrations for specific experimental conditions.

Q12: Are there any strategies for targeted delivery of BAPTA to specific tissues or cell types?

A12: While the provided research does not delve into specific targeted delivery strategies for BAPTA, future research could explore possibilities like conjugation with antibodies or nanoparticles to enhance its delivery to desired tissues or cell types.

Q13: What analytical methods are commonly used to quantify BAPTA and its derivatives in biological samples?

A13: Researchers utilize techniques like UV spectroscopy [], 19F NMR spectroscopy [], and radioisotope labeling [, ] to quantify BAPTA and its derivatives in biological samples. The choice of method depends on the specific application and sensitivity required.

Q14: What were the key milestones in the development and application of BAPTA as a calcium chelator in biological research?

A14: The introduction of BAPTA [] marked a significant advancement in calcium signaling research, offering a more versatile and pH-insensitive alternative to EGTA. Subsequent development of fluorescent derivatives like quin2 [] and 19F NMR-sensitive 5FBAPTA [] further expanded the toolkit for studying intracellular calcium dynamics.

Q15: How has the use of BAPTA and its derivatives facilitated research across different scientific disciplines?

A15: BAPTA and its derivatives have played a pivotal role in advancing our understanding of calcium signaling in diverse fields like neuroscience [, , ], immunology [, ], cardiology [, ], and cancer biology [, ]. This highlights the cross-disciplinary impact of these tools in unraveling the complexities of calcium-dependent cellular processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)